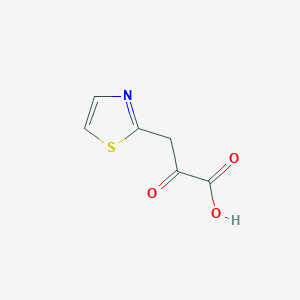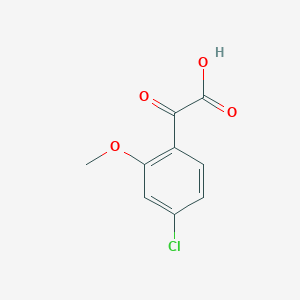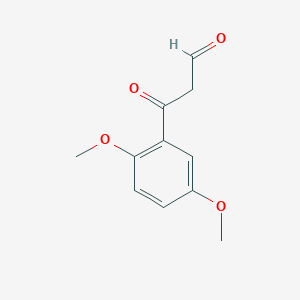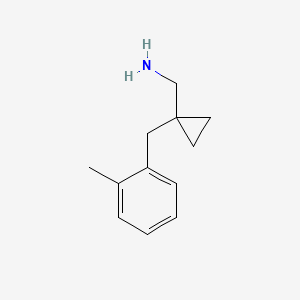
2-oxo-3-(1,3-thiazol-2-yl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-3-(1,3-thiazol-2-yl)propanoic acid is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Métodos De Preparación
The synthesis of 2-oxo-3-(1,3-thiazol-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in refluxing water solution . The resulting product is then purified by dissolving it in aqueous sodium hydroxide solution, filtering, and acidifying the filtrate with acetic acid to pH 6 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2-oxo-3-(1,3-thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
2-oxo-3-(1,3-thiazol-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes and functional materials
Mecanismo De Acción
The mechanism of action of 2-oxo-3-(1,3-thiazol-2-yl)propanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
2-oxo-3-(1,3-thiazol-2-yl)propanoic acid can be compared with other thiazole derivatives, such as:
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid: Similar structure but with a benzothiazole ring.
2-oxo-3-(4-phenylphenyl)propanoic acid: Contains a phenyl group instead of a thiazole ring.
The uniqueness of this compound lies in its specific thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
933713-93-0 |
|---|---|
Fórmula molecular |
C6H5NO3S |
Peso molecular |
171.18 g/mol |
Nombre IUPAC |
2-oxo-3-(1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H5NO3S/c8-4(6(9)10)3-5-7-1-2-11-5/h1-2H,3H2,(H,9,10) |
Clave InChI |
YJIVKVSPMNNEPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)




![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)







